molecular formula C21H18Cl2N2 B144838 2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride CAS No. 130186-26-4

2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride

Cat. No. B144838
CAS RN: 130186-26-4
M. Wt: 369.3 g/mol
InChI Key: BRBLXQRJSVLYHU-AMDBCLDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride (clonidine hydrochloride) is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It acts as an agonist of the alpha-2 adrenergic receptor, which regulates the release of norepinephrine, a neurotransmitter that affects blood pressure, heart rate, and attention.

Mechanism of Action

Clonidine hydrochloride acts as an agonist of the alpha-2 adrenergic receptor, which is located in the presynaptic membrane of noradrenergic neurons. By binding to this receptor, clonidine inhibits the release of norepinephrine, which reduces sympathetic nervous system activity and lowers blood pressure. In addition, clonidine can also bind to other receptors, such as imidazoline receptors and opioid receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Clonidine hydrochloride has a wide range of biochemical and physiological effects, including:
- Decreased sympathetic nervous system activity
- Lowered blood pressure
- Reduced heart rate
- Increased parasympathetic nervous system activity
- Sedation and drowsiness
- Analgesia (pain relief)
- Anxiolysis (anxiety reduction)
- Antidepressant effects
- Attenuation of opioid withdrawal symptoms

Advantages and Limitations for Lab Experiments

Clonidine hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency and selectivity for alpha-2 adrenergic receptors
- Availability of specific antagonists and radioligands for receptor binding studies
- Well-established pharmacokinetics and pharmacodynamics in humans and animals
- Extensive clinical and preclinical data on its safety and efficacy
Some of the limitations include:
- Non-specific effects on other receptor systems
- Sedative and hypotensive effects that may interfere with behavioral and physiological measurements
- Limited brain penetration and distribution, which may restrict its use in neuropharmacological studies
- Lack of data on its long-term effects and potential toxicity in humans and animals

Future Directions

Clonidine hydrochloride has several potential future directions for research, including:
- Development of novel alpha-2 adrenergic receptor agonists and antagonists with improved selectivity and efficacy
- Investigation of the role of alpha-2 adrenergic receptors in the regulation of autonomic and emotional functions
- Evaluation of the therapeutic potential of clonidine and other alpha-2 adrenergic receptor ligands in the treatment of psychiatric disorders, such as depression, anxiety, and PTSD
- Exploration of the molecular mechanisms underlying the analgesic and anti-inflammatory effects of clonidine and its derivatives
- Development of new formulations and delivery systems for clonidine and other alpha-2 adrenergic receptor ligands to improve their pharmacokinetics and bioavailability.

Synthesis Methods

Clonidine hydrochloride can be synthesized from 2,6-dichlorobenzonitrile, benzaldehyde, and aniline. The reaction involves the formation of an imine intermediate, followed by reduction with sodium borohydride and quenching with hydrochloric acid. The final product is obtained as a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Clonidine hydrochloride has been extensively studied for its pharmacological effects on the central nervous system. It has been used as a research tool to investigate the role of alpha-2 adrenergic receptors in various physiological and pathological processes, including pain, anxiety, depression, and addiction.

properties

CAS RN

130186-26-4

Molecular Formula

C21H18Cl2N2

Molecular Weight

369.3 g/mol

IUPAC Name

(4R,5S)-2-(4-chlorophenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C21H17ClN2.ClH/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14,19-20H,(H,23,24);1H/t19-,20+;

InChI Key

BRBLXQRJSVLYHU-AMDBCLDASA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl

SMILES

C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl

Canonical SMILES

C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl

synonyms

2-(4-chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride
TA 383
TA-383

Origin of Product

United States

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